N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3OS2 and its molecular weight is 377.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Reactivity Compounds structurally related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide have been utilized in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Such synthetic versatility suggests potential for the compound to act as a precursor in the synthesis of pharmacologically relevant molecules.
Antimicrobial and Antiproliferative Properties Several benzothiazole derivatives exhibit significant antimicrobial and antiproliferative activities. A study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showed potent activity against various bacterial and fungal strains, indicating the potential of similar compounds in developing new antimicrobial agents (Bikobo et al., 2017). Additionally, novel diamidino-substituted derivatives of phenyl benzothiazolyl demonstrated strong antiproliferative effects on tumor cell lines, along with efficient DNA minor groove binding properties (Racané et al., 2010), highlighting the potential for cancer therapeutic applications.
Antioxidant Activity Benzimidazole derivatives have been studied for their antioxidant properties, with some compounds showing significant inhibition of lipid peroxidation, which is better than standard antioxidants (Kuş et al., 2004). This suggests that this compound may also possess antioxidant properties, potentially contributing to its therapeutic applications.
Diuretic Activity Research on biphenyl benzothiazole-2-carboxamide derivatives revealed promising diuretic activity in vivo, indicating the potential of structurally related compounds in treating conditions that benefit from diuresis (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
The compound, also known as N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-benzothiophene-2-carboxamide, is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These compounds are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . .
Mode of Action
It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound may interact with its targets in a way that influences the spatial orientation of other molecules, potentially affecting their function.
Biochemical Pathways
Given its potential anticancer activity , it may be involved in pathways related to cell growth and proliferation.
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the molecular and cellular effects of the compound’s action may include the inhibition of cell growth and proliferation.
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS2/c24-19(18-11-13-5-1-4-8-17(13)26-18)21-15-7-3-2-6-14(15)16-12-23-9-10-25-20(23)22-16/h1-8,11-12H,9-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORRYIUAOAYGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.